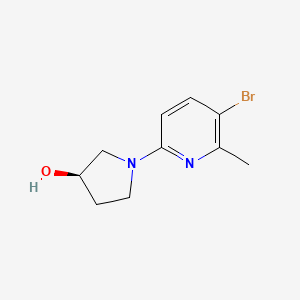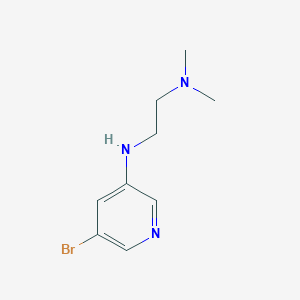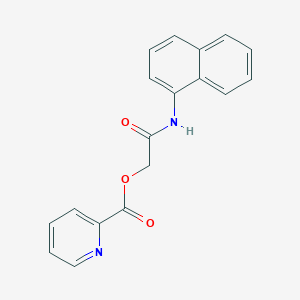![molecular formula C17H13FN2O2 B7637406 N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. This molecule has been shown to inhibit the activity of the fibroblast growth factor receptor (FGFR), which is a promising target for cancer treatment. In
作用機序
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide inhibits the activity of FGFR by binding to the ATP binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to cell death in cancer cells. The specificity of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide for FGFR makes it a valuable tool for studying the role of FGFR in cancer.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of FGFR. This has been demonstrated in various cancer cell lines, including breast cancer, lung cancer, and bladder cancer. In addition to its anti-cancer effects, N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.
実験室実験の利点と制限
One of the major advantages of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is its specificity for FGFR, which makes it a valuable tool for studying the role of FGFR in cancer. However, one limitation of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the high cost of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide may limit its use in some research settings.
将来の方向性
There are several future directions for research on N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective FGFR inhibitors. This could lead to the development of more effective cancer treatments that target FGFR. Another area of research is the identification of biomarkers that can predict the response to FGFR inhibitors, which could help to personalize cancer treatment. Finally, the use of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in combination with other cancer treatments, such as chemotherapy or immunotherapy, could lead to improved outcomes for cancer patients.
合成法
The synthesis of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde and methylamine to form N-(2-fluorobenzyl)methylamine. This intermediate is then reacted with 3-cyanophenylboronic acid to form the desired product, N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of FGFR, which is a receptor tyrosine kinase that plays a critical role in cancer cell proliferation and survival. Inhibition of FGFR has been shown to induce cell death in cancer cells, making it a promising target for cancer treatment. N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to be a potent inhibitor of FGFR, making it a valuable tool for studying the role of FGFR in cancer.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-4-2-6-12(14)10-19-17(22)15-9-11-5-1-3-7-13(11)16(21)20-15/h1-9H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPYGKLKYHKPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)


![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)


![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)


![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)